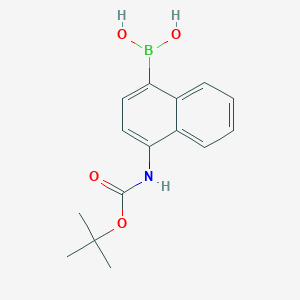

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid

概要

説明

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a t-butoxycarbonylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of complex boronic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and boronic acid reagents, along with appropriate solvents and reaction conditions to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid, is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Case Study: Synthesis of Aryl Compounds

In a study conducted by researchers, this compound was utilized as a key reagent in the synthesis of various aryl compounds. The reaction conditions involved the use of palladium catalysts and bases such as potassium carbonate, yielding products with high efficiency (up to 86.6%) under optimized conditions .

| Reaction Conditions | Yield (%) |

|---|---|

| Pd(PPh₃)₂/CsF in dioxane at 100°C for 16h | 86.6 |

| Pd(OAc)₂/K₂CO₃ in ethanol/water at 120°C for 3h | 78 |

Medicinal Chemistry

Antibacterial Agents

Recent research highlights the potential of bicyclic boronates, including derivatives like this compound, in developing antibacterial agents. These compounds are being investigated as inhibitors against β-lactamases, enzymes that confer antibiotic resistance.

Case Study: β-Lactamase Inhibitors

Several studies have reported the synthesis of bicyclic boronates that exhibit significant antibacterial activity against resistant strains of bacteria. The incorporation of the boronic acid moiety enhances the binding affinity to β-lactamase enzymes, making these compounds promising candidates for new antibiotic therapies .

Materials Science

Fluorescent Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols and sugars, which has led to their application in designing fluorescent sensors for detecting saccharides.

Case Study: Glucose Sensors

this compound has been explored as a component in glucose-sensing devices. Research indicates that when integrated into sensor designs, this compound can provide optical signals corresponding to glucose concentrations, facilitating non-invasive monitoring methods .

| Sensor Type | Detection Mechanism | Application |

|---|---|---|

| Optical Sensor | Fluorescence change upon sugar binding | Blood glucose monitoring |

Chemical Biology

Enzyme Inhibition Studies

The unique properties of boronic acids allow them to act as enzyme inhibitors by interacting with serine residues at active sites.

Case Study: Protease Inhibition

Studies have shown that compounds like this compound can inhibit proteases involved in cancer pathways by forming stable complexes with the enzyme's active site . This mechanism highlights the potential therapeutic applications in cancer treatment.

作用機序

The mechanism of action of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and molecular recognition .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Another widely used boronic acid derivative with similar reactivity but different structural properties.

4-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative with enhanced stability and reactivity due to the presence of a trifluoromethyl group.

Uniqueness

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the t-butoxycarbonylamino group enhances its stability and reactivity, making it a valuable reagent in various chemical reactions .

生物活性

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Its unique structural features, including the boronic acid functional group, make it a candidate for various biochemical applications, particularly in the fields of medicinal chemistry and molecular biology.

Chemical Structure and Properties

This compound consists of a naphthalene core substituted with a t-butoxycarbonylamino group and a boronic acid moiety. This structure is significant as the boronic acid group can form reversible covalent bonds with diols, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 235.08 g/mol |

| Solubility | Soluble in DMSO and water |

| pKa | Approximately 8.5 |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Studies have shown that boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been evaluated for its ability to inhibit class C β-lactamases, which are prevalent in resistant strains of Escherichia coli and Klebsiella pneumoniae.

In vitro assays demonstrated that this compound effectively increased the susceptibility of resistant bacterial strains to various antibiotics when used in combination therapies .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to affect the PI3K/Akt signaling pathway, which is critical in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with target proteins. The boronic acid group allows for reversible binding to diols present on glycoproteins or enzymes, altering their activity. This property is particularly useful in targeting enzymes involved in drug resistance.

Case Studies

- Combination Therapy Against Resistant Bacteria : A study conducted on K. pneumoniae strains showed that when combined with cephalosporins, this compound restored antibiotic efficacy by inhibiting β-lactamase activity .

- Anticancer Efficacy : In a controlled study involving various cancer cell lines, treatment with this compound led to a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent .

特性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-1-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMYIGRGJGXLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。